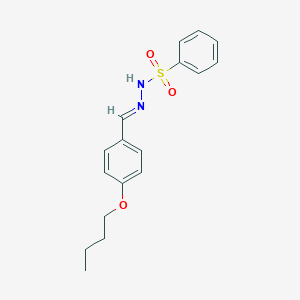

![molecular formula C31H23N3O3S B420505 (2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide CAS No. 313975-99-4](/img/structure/B420505.png)

(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic system with multiple applications . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Synthesis Analysis

The synthesis of such compounds often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring, which is a privileged bicyclic ring system with multiple applications . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They have been studied extensively and found to have a broad spectrum of biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures . For example, benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Aplicaciones Científicas De Investigación

Heterocycle Synthesis:

I. H. E. Azab and F. Latif (2012) reported the synthesis of a series of functionalized chromenes starting from 2-imino-N-phenyl-2H-chromene-3-carbox-amide. This work highlights the versatility of chromene derivatives in synthesizing various heterocyclic compounds, such as pyrazoles, tetrazoles, pyrimidines, and pyridines, demonstrating their utility in organic synthesis and potentially in pharmaceuticals. The study emphasizes the diverse chemical reactions that these compounds can undergo, leading to a wide range of heterocyclic structures (Azab & Latif, 2012).

Antibacterial Activity:

A. Behrami and Florent Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. The high antibacterial activity of these compounds suggests their potential in developing new antimicrobial agents. This study demonstrates the biological applications of chromene derivatives, particularly in addressing antibiotic resistance challenges (Behrami & Dobroshi, 2019).

Antimicrobial and Antifungal Applications:

J. Raval, B. N. Naik, and K. R. Desai (2012) conducted a study demonstrating the synthesis of 2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives and their antimicrobial activity. The compounds were tested against a variety of bacterial strains, showing significant antibacterial and antifungal activities. This research adds to the potential of chromene derivatives in developing new antimicrobial agents, contributing to the fight against infectious diseases (Raval, Naik, & Desai, 2012).

Chemosensor Applications:

Kangnan Wang et al. (2015) synthesized coumarin benzothiazole derivatives and investigated their properties as chemosensors for cyanide anions. The study demonstrates how these compounds can recognize cyanide anions through specific chemical reactions, highlighting their potential application in environmental monitoring and public safety (Wang et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-N-phenylchromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N3O3S/c1-19-8-14-26-28(16-19)38-31(34-26)20-9-11-23(12-10-20)33-30-25(29(35)32-22-6-4-3-5-7-22)18-21-17-24(36-2)13-15-27(21)37-30/h3-18H,1-2H3,(H,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMPXBMMMKURHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=CC(=C5)OC)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{2'-[(4-methoxybenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420422.png)

![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420424.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B420429.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B420430.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B420431.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B420432.png)

![4-tert-Butyl-N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B420435.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420436.png)

![2-[2-(2-fluorophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420437.png)

![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B420438.png)

![4-tert-butyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420440.png)

![2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B420443.png)